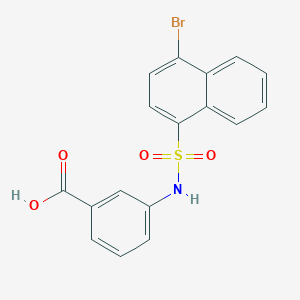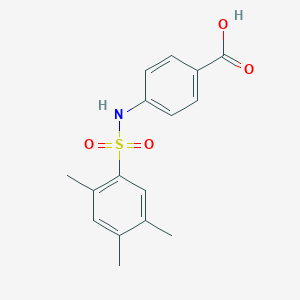
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide, also known as DCBE, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is widely used as a tool for studying the physiological and biochemical effects of sulfonamide-based compounds on living organisms. In
科学研究应用
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein binding, and drug metabolism. One of the most common applications of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide is as a tool for studying the physiological and biochemical effects of sulfonamide-based compounds on living organisms. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. This inhibition can lead to a variety of physiological and biochemical effects, including changes in blood pH, electrolyte balance, and kidney function.
作用机制
The mechanism of action of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide is based on its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. Carbonic anhydrase is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide binds to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This inhibition leads to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide, leading to changes in blood pH and other physiological effects.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects on living organisms. These effects are largely due to the inhibition of carbonic anhydrase and the resulting changes in blood pH and electrolyte balance. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has been shown to cause metabolic acidosis, a condition characterized by a decrease in blood pH and an increase in the concentration of acid in the blood. This can lead to a variety of physiological effects, including changes in kidney function, electrolyte balance, and respiratory rate.
实验室实验的优点和局限性
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action that can be studied in detail. However, there are also some limitations to its use in lab experiments. 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has a relatively low potency compared to other carbonic anhydrase inhibitors, and it may not be effective in all experimental settings. Additionally, 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects on living organisms.
未来方向
There are several future directions for research on 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide and related compounds. One area of research is the development of more potent carbonic anhydrase inhibitors that can be used in a wider range of experimental settings. Another area of research is the study of the long-term effects of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide on living organisms, particularly in the context of drug metabolism and toxicity. Additionally, there is a need for further research on the biochemical and physiological effects of 2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide and related compounds, particularly in the context of their potential therapeutic applications.
合成方法
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the resulting product is purified through recrystallization or column chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
属性
产品名称 |
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO3S |
分子量 |
312.2 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-2-17-7-3-6-14-18(15,16)11-8-9(12)4-5-10(11)13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI 键 |
DKVYIBAUMNYSLQ-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
规范 SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)





![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)



